5-Chloro-2-(trifluoromethyl)isonicotinaldehyde
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Overview
Description
5-Chloro-2-(trifluoromethyl)isonicotinaldehyde: is a chemical compound with the molecular formula C7H3ClF3NO . It is known for its unique structure, which includes a chloro group and a trifluoromethyl group attached to an isonicotinaldehyde backbone. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(trifluoromethyl)isonicotinaldehyde typically involves the chlorination and trifluoromethylation of isonicotinaldehyde. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. For example, the chlorination can be carried out using thionyl chloride, while the trifluoromethylation might involve the use of trifluoromethyl iodide and a suitable base .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(trifluoromethyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: 5-Chloro-2-(trifluoromethyl)isonicotinic acid.
Reduction: 5-Chloro-2-(trifluoromethyl)isonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-2-(trifluoromethyl)isonicotinaldehyde is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that are valuable in various chemical research projects .
Biology: In biological research, this compound can be used to study the effects of halogenated aldehydes on biological systems. Its interactions with enzymes and other biomolecules are of particular interest .
Medicine: The compound’s potential medicinal properties are being explored, particularly its ability to act as a precursor for the synthesis of pharmaceutical agents. Its unique chemical structure may offer therapeutic benefits .
Industry: In industrial applications, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(trifluoromethyl)isonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and trifluoromethyl groups may also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)isonicotinaldehyde
- 2-(Trifluoromethyl)isonicotinaldehyde
- 5-Chloro-2-(trifluoromethyl)nicotinaldehyde
Comparison: Compared to similar compounds, 5-Chloro-2-(trifluoromethyl)isonicotinaldehyde is unique due to the specific positioning of the chloro and trifluoromethyl groups on the isonicotinaldehyde backbone. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H3ClF3NO |
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Molecular Weight |
209.55 g/mol |
IUPAC Name |
5-chloro-2-(trifluoromethyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H3ClF3NO/c8-5-2-12-6(7(9,10)11)1-4(5)3-13/h1-3H |
InChI Key |
FWLOVHZBOXWMOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)Cl)C=O |
Origin of Product |
United States |
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